(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid

Description

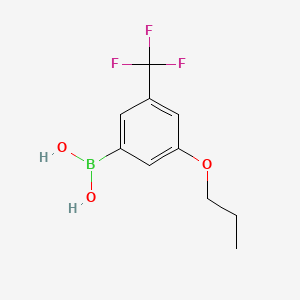

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS: 957062-66-7) is an organoboron compound characterized by a phenyl ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and a propoxy (-OCH₂CH₂CH₃) group at the 3-position. The boronic acid (-B(OH)₂) moiety at the 1-position enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks .

The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry and materials science. The propoxy substituent contributes to solubility in organic solvents and modulates electronic effects on the aromatic ring, influencing reactivity in coupling reactions .

Properties

IUPAC Name |

[3-propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BF3O3/c1-2-3-17-9-5-7(10(12,13)14)4-8(6-9)11(15)16/h4-6,15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKCUHISBHHNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681518 | |

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-47-7 | |

| Record name | [3-Propoxy-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Steps

-

Grignard Reagent Formation :

-

Boration with Trimethyl Borate :

-

The Grignard reagent is transferred to a solution of trimethyl borate in THF at -78°C.

-

Key Step : The aryl magnesium bromide reacts with trimethyl borate to yield the boronic ester intermediate.

-

-

Acidic Hydrolysis :

Optimization and Challenges

-

Temperature Control : Maintaining temperatures below -60°C during borate addition prevents side reactions.

-

Yield : Reported yields for analogous compounds range from 60–70% after purification.

-

Purity : Recrystallization or column chromatography may be required to achieve >95% purity, as noted in supplier specifications.

Miyaura Borylation

The Miyaura borylation, a palladium-catalyzed cross-coupling reaction, offers a streamlined route to arylboronic acids under milder conditions compared to Grignard methods.

Reaction Setup

Advantages and Limitations

-

Functional Group Tolerance : Compatible with electron-withdrawing groups like trifluoromethyl.

-

Yield : Typically 70–85% for trifluoromethyl-substituted arylboronic acids.

-

Purification : The pinacol boronate intermediate requires hydrolysis (e.g., HCl/MeOH) to yield the boronic acid.

Sequential Alkylation and Borylation

This two-step approach introduces the propoxy group before boronic acid installation, leveraging directed ortho-metalation (DoM) strategies.

Step 1: Propoxy Group Introduction

Step 2: Boronic Acid Protection/Deprotection

-

Protection : Conversion to the pinacol ester using pinacol in toluene.

-

Deprotection : Acidic hydrolysis (HCl/THF/water) to regenerate the boronic acid.

Comparative Analysis of Methods

Challenges and Mitigation Strategies

-

Boronic Acid Stability :

-

Regioselectivity in Alkylation :

-

Purification Difficulties :

Industrial-Scale Considerations

Suppliers like VulcanChem and Aladdin Scientific utilize Grignard or Miyaura methods for large-scale production, with batch sizes up to 5g. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The trifluoromethyl and propoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

Solvents: Toluene, ethanol, or water, depending on the reaction conditions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural analogs and their distinguishing features:

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing Effects : The -CF₃ group at the 5-position activates the boronic acid toward electrophilic substitution, facilitating cross-coupling with aryl halides. This effect is amplified in analogs like (3-fluoro-5-CF₃) derivatives due to the additive electron-withdrawing nature of -F and -CF₃ .

- Steric Considerations : Bulky substituents (e.g., isopropoxy in ) reduce coupling efficiency compared to the less hindered propoxy group in the target compound. For example, (2-methoxy-5-CF₃)phenylboronic acid exhibits lower yields in couplings due to ortho-substitution .

- Solubility : Propoxy and methoxy groups improve solubility in polar aprotic solvents (e.g., acetonitrile), critical for reaction homogeneity .

Biological Activity

(3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound has garnered attention due to its biological activity, which includes antimicrobial properties and its role in various synthetic methodologies, such as the Suzuki-Miyaura cross-coupling reactions.

- Chemical Formula : C10H12B F3 O2

- Molecular Weight : 264.01 g/mol

- CAS Number : 1256345-47-7

The synthesis of this compound typically involves the reaction of 3-propoxy-5-bromobenzotrifluoride with a boron reagent under palladium catalysis. The mechanism of action is believed to involve its interaction with biological targets, such as enzymes and receptors, potentially modulating their activity through reversible binding due to the presence of the boronic acid functional group.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits moderate antimicrobial activity. The compound has been tested against various microorganisms, including bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 50 µg/mL | Moderate |

| Bacillus cereus | 25 µg/mL | High |

| Candida albicans | 100 µg/mL | Moderate |

| Aspergillus niger | 75 µg/mL | Moderate |

The compound shows a particularly strong inhibitory effect against Bacillus cereus, with an MIC lower than that of some commercially available antibiotics like AN2690 (Tavaborole), suggesting its potential as an antibacterial agent .

Mechanism of Antimicrobial Action

The proposed mechanism for the antimicrobial activity of this compound involves the formation of spiroboronates with diols present in microbial cells, leading to disruption of essential metabolic pathways. This interaction is enhanced by the acidity of the compound, which facilitates binding to target molecules .

Case Study 1: Antibacterial Efficacy

In a controlled study, the antibacterial efficacy of this compound was compared with standard antibiotics. The results indicated that at higher concentrations, the compound effectively inhibited bacterial growth, demonstrating its potential as a lead compound for further development in antibiotic therapy.

Case Study 2: Fungal Inhibition

Another study focused on the antifungal properties against Candida albicans and Aspergillus niger. The compound exhibited significant inhibition at concentrations that were lower than those required for traditional antifungal agents. This suggests that modifications to the structure could enhance its efficacy further .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other trifluoromethyl-substituted boronic acids:

| Compound | MIC against E. coli | MIC against C. albicans |

|---|---|---|

| This compound | 50 µg/mL | 100 µg/mL |

| 5-Trifluoromethyl-2-formylphenylboronic acid | 75 µg/mL | 150 µg/mL |

This comparison highlights that while both compounds exhibit antimicrobial properties, this compound demonstrates superior activity against certain strains .

Q & A

Basic Synthesis: What are the standard synthetic routes for (3-Propoxy-5-(trifluoromethyl)phenyl)boronic acid?

Answer:

The synthesis typically involves Miyaura borylation or Suzuki-Miyaura cross-coupling reactions. For example:

- Miyaura borylation : Reacting a halogenated precursor (e.g., 3-bromo-5-(trifluoromethyl)phenol) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80–100°C .

- Propoxy group introduction : Alkylation of phenolic intermediates using propyl bromide under basic conditions (K₂CO₃ in DMF, 60°C) .

Key validation : Monitor reaction progress via HPLC (e.g., retention time ~1.31 minutes under SMD-TFA05 conditions) and confirm purity with LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) .

Advanced Synthesis: How to address challenges in regioselective functionalization during synthesis?

Answer:

Regioselectivity is influenced by substituent electronic effects and steric hindrance :

- Trifluoromethyl groups are electron-withdrawing, directing boronation to the meta position. Use DFT calculations to predict reactive sites (e.g., bond angles, charge distribution) .

- Optimize protecting groups (e.g., tert-butoxycarbonyl for amine intermediates) to prevent undesired side reactions .

- Validate selectivity via X-ray crystallography to confirm bond lengths (e.g., B–C bond ~1.57 Å) and torsional angles .

Analytical Characterization: What advanced techniques confirm structural integrity and purity?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to verify propoxy (-OCH₂CH₂CH₃) and trifluoromethyl (-CF₃) substituents. Look for characteristic shifts (e.g., δ ~1.0 ppm for propoxy methyl protons) .

- X-ray diffraction : Resolve crystal packing and confirm boronic acid geometry (e.g., planar sp² hybridization around boron) .

- LC-MS/MS : Detect trace impurities (e.g., <1 ppm) using validated methods with LOQ ≤0.05 µg/mL .

Reactivity in Cross-Coupling: How do substituents affect Suzuki coupling efficiency?

Answer:

- Trifluoromethyl groups enhance electron-deficient character , accelerating oxidative addition but potentially reducing catalyst turnover. Use Pd(OAc)₂ with SPhos ligand for improved efficiency .

- Propoxy groups introduce steric bulk; optimize solvent polarity (e.g., dioxane/water mixtures) to balance reactivity and solubility .

- Quantify coupling yields via HPLC-UV and compare kinetic data (e.g., rate constants under varying pH/temperature) .

Computational Studies: How do DFT calculations aid in understanding electronic properties?

Answer:

- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites. For example, the boron atom exhibits high electrophilicity (MEP ~+30 kcal/mol) .

- Frontier molecular orbitals (HOMO/LUMO) : Calculate energy gaps (e.g., ΔE ~5.2 eV) to predict reactivity in cross-couplings .

- Validate computational models against experimental XRD data (RMSD ≤0.02 Å) .

Safety and Handling: What protocols mitigate risks during laboratory use?

Answer:

- Decomposition risks : Avoid temperatures >150°C to prevent release of toxic gases (e.g., HF, B₂O₃). Store under inert atmosphere (N₂) .

- PPE requirements : Use nitrile gloves, goggles, and fume hoods. In case of exposure, rinse skin/eyes with water for 15+ minutes .

- Waste disposal : Neutralize boronic acid residues with dilute NaOH before disposal .

Enzyme Interactions: How to study its potential as an enzyme inhibitor?

Answer:

- Surface plasmon resonance (SPR) : Measure binding affinities (e.g., Kd values) to serine proteases or glycosidases .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) for enzyme-ligand interactions .

- Kinetic assays : Monitor inhibition via fluorogenic substrates (e.g., IC₅₀ determination) .

Impurity Analysis: How to detect and quantify boronic acid impurities?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water. Achieve LOD ≤0.01 ppm via MRM transitions .

- NMR spiking : Add reference standards (e.g., carboxy phenyl boronic acid) to identify impurity peaks .

Solubility and Stability: What solvents optimize its stability in reactions?

Answer:

- Polar aprotic solvents : DMSO or DMF enhance solubility (up to 50 mg/mL) but may promote protodeboronation. Add stabilizers (e.g., BHT) .

- Aqueous mixtures : Use pH 7–9 buffers to minimize boronic acid dimerization. Confirm stability via UV-Vis (λmax ~260 nm) .

Structural Effects on Reactivity: How do substituents influence catalytic applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.